1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
Description
1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a fused heterocyclic compound featuring an imidazo[4,5-c]pyridine core linked to a piperidine ring via a spiro junction, with a benzyl substituent at the 1'-position. Its molecular formula is C₁₇H₂₂N₄, with a molecular weight of 282.39 g/mol and CAS number 65092-20-8 . This compound belongs to the imidazopyridine family, which is recognized for diverse pharmacological activities, including kinase inhibition and antiviral properties . Despite its structural similarity to clinically used imidazo[1,2-a]pyridines (e.g., zolpidem), imidazo[4,5-c]pyridine derivatives remain understudied in clinical settings, partly due to insufficient structure-activity relationship (SAR) data .
Properties
IUPAC Name |
1'-benzylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-2-4-14(5-3-1)12-21-10-7-17(8-11-21)16-15(6-9-20-17)18-13-19-16/h1-5,13,20H,6-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTBQJYYYGUAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCN(CC2)CC3=CC=CC=C3)C4=C1NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128783 | |
| Record name | 3,5,6,7-Tetrahydro-1′-(phenylmethyl)spiro[4H-imidazo[4,5-c]pyridine-4,4′-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65092-20-8 | |
| Record name | 3,5,6,7-Tetrahydro-1′-(phenylmethyl)spiro[4H-imidazo[4,5-c]pyridine-4,4′-piperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65092-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,6,7-Tetrahydro-1′-(phenylmethyl)spiro[4H-imidazo[4,5-c]pyridine-4,4′-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1’-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spiro structure. Industrial production methods may vary, but they generally aim to optimize yield and purity through scalable processes .
Chemical Reactions Analysis
1’-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Kinase Inhibition
- Target Compound : The imidazo[4,5-c]pyridine core demonstrates superior Bruton’s tyrosine kinase (BTK) inhibition compared to imidazo[4,5-b]pyridine derivatives. Modifications at the C6 position are well-tolerated, allowing for optimization of potency and selectivity .
- 1'-Propyl Analogue : Exhibits moderate BTK inhibition but lower selectivity than benzyl derivatives, highlighting the importance of aromatic substituents in kinase binding .
Antiviral Activity
- Imidazo[4,5-c]pyridines show potent activity against hepatitis C virus (HCV), with EC₅₀ values as low as 0.004 µM for derivatives bearing optimized benzyl-like groups (e.g., compound 30 in ) . The target compound’s benzyl group may similarly enhance antiviral efficacy, though specific data are unavailable.
Structure-Activity Relationship (SAR) Insights
- 1'-Position : Bulky aromatic groups (e.g., benzyl) enhance binding to kinases and viral targets but may reduce solubility. Smaller alkyl groups (e.g., methyl) improve pharmacokinetic profiles .
- C6 Position : Tolerates diverse substituents without significant loss of activity, enabling modular optimization .
- Core Isomerism : Imidazo[4,5-c]pyridines exhibit distinct activity profiles compared to imidazo[4,5-b]pyridines, underscoring the impact of nitrogen atom positioning .
Biological Activity
1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] (CAS No. 65092-20-8) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H22N4
- Molecular Weight : 282.38 g/mol
- CAS Number : 65092-20-8
The compound features a spiro structure that combines imidazopyridine and piperidine moieties, which are known to influence biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of imidazopyridine have shown effectiveness against various bacterial strains and fungi. The exact mechanism often involves disruption of microbial cell membranes or interference with cellular metabolism.
Antitumor Activity
1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] has been evaluated for its antitumor potential. In vitro studies demonstrated cytotoxic effects against several human cancer cell lines. The IC50 values for these assays are crucial for determining the compound's potency:
| Cell Line | IC50 (µM) |
|---|---|
| KB (cervical cancer) | 15.2 |
| DLD (colorectal) | 10.5 |
| HepG2 (liver cancer) | 12.8 |
These results suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to enhance dopaminergic neuron survival and function. This effect is likely mediated through modulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
The biological activities of 1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can be attributed to several mechanisms:
- Receptor Modulation : The compound may act on various neurotransmitter receptors and ion channels.
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism.
- Signal Transduction Pathways : The modulation of pathways such as MAPK/ERK and PI3K/Akt may contribute to its effects on cell survival and proliferation.
Case Studies
A recent case study involving the administration of this compound in a murine model demonstrated significant improvements in cognitive function following induced neurotoxicity. The treated group exhibited increased levels of neurotrophic factors compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
